molecular formula C14H7F4NO2 B6384169 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol CAS No. 1261990-11-7

5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384169
CAS No.: 1261990-11-7
M. Wt: 297.20 g/mol
InChI Key: PUDRIONLFJUBHE-UHFFFAOYSA-N
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Description

5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol is a complex organic compound characterized by the presence of cyano, fluorophenyl, and trifluoromethoxy groups

Properties

IUPAC Name

4-fluoro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO2/c15-13-2-1-8(7-19)3-12(13)9-4-10(20)6-11(5-9)21-14(16,17)18/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDRIONLFJUBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)OC(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686595
Record name 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-11-7
Record name 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol typically involves multi-step organic reactions. One common method includes the reaction of 5-cyano-2-fluorophenylboronic acid with a trifluoromethoxyphenol derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in DMF.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced phenolic compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. These interactions can lead to various biological effects, including inhibition of specific enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-2-fluorophenylboronic acid
  • 2-Chloro-5-(5-cyano-2-fluorophenyl)phenol
  • 5-(5-Cyano-2-fluorophenyl)-2-fluorophenol

Uniqueness

5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for various applications compared to its analogs.

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